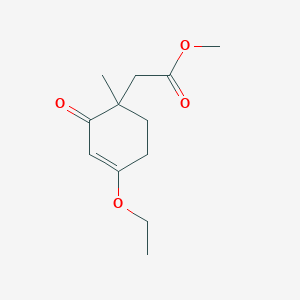
3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester is an organic compound with a complex structure It is a derivative of cyclohexene, featuring multiple functional groups including an ester, an ethoxy group, and a ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of Functional Groups: The ethoxy group and the ketone can be introduced through selective functionalization reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for functional group introduction and esterification.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the ketone to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding alcohol.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclohexene-1-carboxylic acid, 4-methyl-, methyl ester
- 1-Cyclohexene-1-acetic acid, 3-oxo-, methyl ester
Propriétés
Numéro CAS |
193019-47-5 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
methyl 2-(4-ethoxy-1-methyl-2-oxocyclohex-3-en-1-yl)acetate |
InChI |
InChI=1S/C12H18O4/c1-4-16-9-5-6-12(2,10(13)7-9)8-11(14)15-3/h7H,4-6,8H2,1-3H3 |
Clé InChI |
BEVBMKMPHCKQLK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=O)C(CC1)(C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



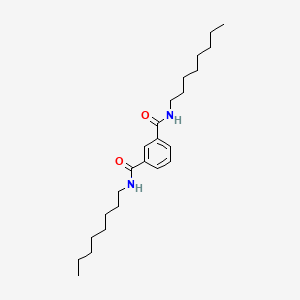


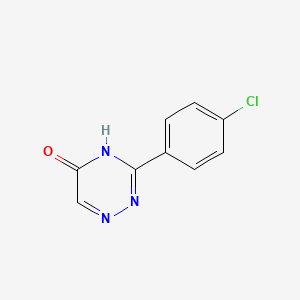

![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)
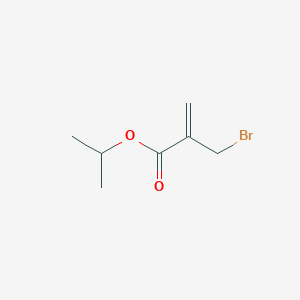
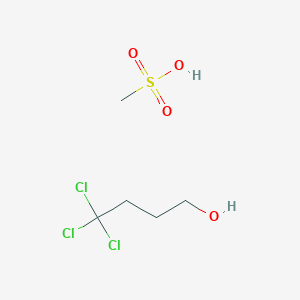
![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)
